molecular formula C17H19FN4O2S B5696768 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B5696768
M. Wt: 362.4 g/mol
InChI Key: SSRHZIOIWSFZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being evaluated as a potential treatment for various B cell-related disorders.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity and preventing downstream signaling pathways that are essential for B cell activation and survival. This leads to a decrease in B cell proliferation and survival, which can be beneficial in the treatment of B cell-related disorders.
Biochemical and physiological effects:
In addition to its effects on B cells, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This can be beneficial in the treatment of autoimmune diseases, where excessive inflammation is a key feature.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BTK irreversibly. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide and other BTK inhibitors. One area of interest is the use of BTK inhibitors in combination with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, the use of BTK inhibitors in the treatment of other types of cancer, such as solid tumors, is an area of active investigation.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide involves several steps, including the preparation of the 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, which is then reacted with piperidine and 4-fluorobenzoyl chloride to form the desired compound. The synthesis process has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell-related disorders, including lymphoma, leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other immune cells, such as natural killer cells and T cells, which can further enhance the immune response.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-14-20-21-17(25-14)19-15(23)11-7-9-22(10-8-11)16(24)12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRHZIOIWSFZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

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